trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 126474-24-6
VCID: VC21309239
InChI: InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1
SMILES: CCOC(=O)C1CC=CCC1N
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

CAS No.: 126474-24-6

Cat. No.: VC21309239

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester - 126474-24-6

Specification

CAS No. 126474-24-6
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1
Standard InChI Key PTXUIEXYXGXMEU-HTQZYQBOSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC=CC[C@H]1N
SMILES CCOC(=O)C1CC=CCC1N
Canonical SMILES CCOC(=O)C1CC=CCC1N

Introduction

Structure and Identification

Chemical Structure and Nomenclature

Trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester consists of a cyclohexene ring with an ethyl carboxylate group and an amino group positioned on opposite sides of the ring plane. The compound's structure is characterized by its specific stereochemistry, with both substituents in a trans configuration. The "trans" designation refers to this spatial arrangement where the amino and carboxylate groups are positioned on opposite faces of the cyclohexene ring .

The compound is identified by various names and codes in chemical databases and literature. Its IUPAC name, ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate, specifically describes the stereochemistry with the R configuration at both positions 1 and 6. Additionally, it is registered under the CAS number 126474-24-6 and has been assigned the PubChem CID 2733685 .

Identifiers and Database Information

The compound is cataloged in several chemical databases with various identifiers, as summarized in the following table:

Identifier TypeValue
IUPAC NameEthyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate
CAS Number126474-24-6
PubChem CID2733685
Molecular FormulaC9H15NO2
Alternative Namestrans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester, SCHEMBL5322393, AKOS006237380
InChIKeyPTXUIEXYXGXMEU-HTQZYQBOSA-N

Physical and Chemical Properties

Computational Properties

Computational methods have been used to predict various properties of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester, offering insights into its potential chemical behavior:

PropertyValueSource
XLogP3-AA1.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
SMILES NotationCCOC(=O)[C@@H]1CC=CC[C@H]1NPubChem
InChIInChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1PubChem

The XLogP3-AA value of 1.3 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties. This characteristic is important for predicting solubility behavior in different solvents. The presence of one hydrogen bond donor and three hydrogen bond acceptors suggests potential for forming intermolecular interactions, which could influence crystal packing, solubility, and reactivity .

Structural Characteristics

Trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester contains several key functional groups that contribute to its chemical reactivity and potential applications:

  • An amino group (-NH2) at position 6 of the cyclohexene ring, which can participate in nucleophilic substitution reactions, condensations, and serve as a site for further derivatization.

  • An ethyl ester group (-COOC2H5) at position 1, which can undergo hydrolysis, transesterification, reduction, and other transformations typical of carboxylic acid esters.

  • A carbon-carbon double bond between positions 3 and 4 of the cyclohexene ring, which can serve as a site for addition reactions, epoxidation, hydroxylation, and other alkene transformations.

The combination of these functional groups in a defined stereochemical arrangement provides multiple reactive sites that can be selectively targeted in synthetic applications .

Hazard TypeClassificationSource
Skin irritationCategory 2AK Scientific SDS
Eye irritationCategory 2AAK Scientific SDS
Specific target organ toxicity - single exposureCategory 3, Respiratory systemAK Scientific SDS

These classifications indicate that the compound can cause skin and eye irritation upon contact and may cause respiratory irritation when inhaled .

Related Compounds

Structural Analogs

One notable structural analog identified in the search results is trans-6-Amino-cyclohex-3-enecarboxylic acid amide (PubChem CID: 2733688). This related compound differs from the ethyl ester by having an amide group (-CONH2) instead of an ethyl ester (-COOC2H5) at position 1 of the cyclohexene ring .

The following table compares key properties of these two related compounds:

PropertyTrans-6-Amino-cyclohex-3-enecarboxylic acid ethyl esterTrans-6-Amino-cyclohex-3-enecarboxylic acid amide
Molecular FormulaC9H15NO2C7H12N2O
Molecular Weight169.22 g/mol140.18 g/mol
IUPAC NameEthyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate(1R,6R)-6-aminocyclohex-3-ene-1-carboxamide
PubChem CID27336852733688
XLogP3-AA1.3-0.1
Hydrogen Bond Donors12
Hydrogen Bond Acceptors32

These differences in functional groups and resulting properties may lead to distinct chemical behaviors and potential applications for each compound .

Structure-Property Relationships

The comparison between trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester and its amide analog demonstrates important structure-property relationships. The replacement of the ethyl ester with an amide group results in:

  • Increased hydrophilicity, as evidenced by the lower XLogP3-AA value of the amide (-0.1) compared to the ester (1.3).

  • Different hydrogen bonding capabilities, with the amide having an additional hydrogen bond donor.

  • Altered reactivity patterns, as amides generally exhibit different chemical behavior compared to esters, particularly in hydrolysis reactions.

These differences highlight how relatively minor structural modifications can significantly impact a compound's physicochemical properties and potential applications .

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